Methoprene

Übersicht

Beschreibung

Methoprene is a juvenile hormone analog that acts as a growth regulator when used as an insecticide. It is an amber-colored liquid with a faint fruity odor. This compound does not kill insects directly but interferes with their life cycle, preventing them from reaching maturity or reproducing . This compound is widely used in agriculture and public health to control insect populations, particularly mosquitoes and fleas .

Vorbereitungsmethoden

Methoprene is synthesized through a series of chemical reactions involving the esterification of methoxyacetic acid with isopropyl alcohol, followed by a series of condensation reactions. The industrial production of this compound typically involves the following steps:

Esterification: Methoxyacetic acid is reacted with isoprop

Biologische Aktivität

Methoprene is a synthetic insect growth regulator (IGR) that mimics the action of juvenile hormone (JH) in insects. It plays a crucial role in disrupting the normal development and reproduction of various insect species, particularly in controlling pest populations. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily functions by interfering with the hormonal regulation of insect development. It binds to the this compound-tolerant (Met) receptor, leading to altered gene expression that disrupts normal growth and metamorphosis. Key studies have shown that this compound affects various life stages of insects, including larval development and pupation.

- Juvenile Hormone Mimicry : this compound acts as a JH analog, causing developmental abnormalities when present during critical periods of metamorphosis. This results in effects such as disrupted diapause and morphological changes in midgut tissues during pupation .

- Gene Expression : Research indicates that this compound influences the expression of genes involved in metamorphosis, particularly the Broad-Complex (BR-C) transcription factor gene, which is essential for proper developmental transitions .

Biological Effects

- Larvicidal and Pupicidal Activity : this compound has been shown to effectively reduce populations of mosquito larvae, such as Aedes aegypti and Culex quinquefasciatus. Studies demonstrate that exposure leads to reduced survival rates and abnormal development in these species .

- Sublethal Effects : In addition to lethal outcomes, this compound can cause sublethal effects such as impaired reproductive success and altered behavior in treated insects. These effects can contribute to population declines over time .

- Resistance Mechanisms : Some insect populations have developed resistance to this compound, often linked to increased activity of cytochrome P450 enzymes. Transcriptomic analyses have identified specific CYP genes that are upregulated in resistant strains, suggesting a metabolic pathway for resistance .

Study 1: Resistance Mechanisms in Rhyzopertha dominica

A study investigated the resistance mechanisms of Rhyzopertha dominica to s-methoprene. Bioassays indicated that combining s-methoprene with piperonyl butoxide (PBO) enhanced efficacy against resistant strains. The study found significant upregulation of several CYP genes associated with resistance, highlighting the metabolic adaptations that insects can develop against IGRs like this compound .

Study 2: Effects on Mosquito Development

Research focusing on Aedes aegypti larvae exposed to this compound revealed significant morphological changes in their midguts during pupation. The study concluded that high concentrations of this compound interfere with normal cellular processes, leading to developmental failures .

Table 1: Comparison of this compound's Effects on Different Insect Species

Wissenschaftliche Forschungsanwendungen

Methoprene is an insect growth regulator (IGR) used to control various insect species, including mosquitoes, horn flies, beetles, and tobacco moths . It is an analog of juvenile hormone, which is crucial in insect metamorphosis . this compound's perceived environmental safety has made it suitable for localized eradication campaigns targeting ants and fleas in hospitals and public areas .

Applications in Insect Control

Mosquito Control: this compound is effective in controlling various mosquito species and often performs as well as or better than organophosphates and Bacillus thuringiensis israelensis (Bti) when measuring adult emergence .

- Formulations: It is available in various formulations, including sustained-release pellets, boluses, and briquettes, which improve its persistence in water . Unformulated this compound has a short half-life in water and soil (less than 10 days), but sustained-release formulations can maintain activity against mosquitoes for over 100 days in water .

- Environmental Factors: The persistence of this compound is affected by water quality, salinity, and temperature. UV light rapidly degrades this compound .

- Detection: Methods like high-performance liquid chromatography, selected extraction, and immunoassays (ELISA) can detect this compound at levels below 1 ppm, even though it effectively controls mosquitoes at levels below 2 ppb .

- Case Study: Truck-mounted ultra-low volume applications of Altosid SR-20 (containing 20% S-methoprene) have been evaluated for their effectiveness as a larvicide .

Agricultural and Veterinary Applications: this compound is also used in agriculture and veterinary medicine to control specific insect pests.

- Cattle Treatment: Sustained-release boluses containing this compound have been used to control the development of Haematobia irritans and Musca autumnalis in the feces of treated cattle. A 3% this compound bolus inhibited the development of H. irritans in the feces of a treated herd for 28–32 weeks, while 10% this compound boluses provided 80–90% inhibition of M. autumnalis development for 10–12 weeks .

Other Applications:

Scientific Research

This compound is valuable in scientific research, particularly in studies related to insect morphology, development, and metamorphosis .

- Morphological Changes: this compound is used as an analog of juvenile hormone to study morphological changes in insects, including wing dimorphism and vitellogenesis .

- Social Insects: It has been used to study morphological development in social insects. For example, topical application of this compound can induce soldier development in the ant Pheidole bicarinata .

- Circadian Rhythms: this compound application to Diatraea grandiosella affects the circadian system controlling adult eclosion rhythm, causing changes in photoperiod response, earlier eclosion, and accelerated adult differentiation .

- Cellular Differentiation: this compound (ZR-515) has specific effects on ecdysone-induced metamorphic differentiation of cell cultures from Drosophila sp., reducing the number of vesicles containing imaginal cuticular structures and partly inhibiting the differentiation of adult fat-body .

- Metamorphosis Research: The MEKRE93 (this compound tolerant-Kruppel homolog 1-E93) pathway is studied in the regulation of insect metamorphosis, using this compound-tolerant insects .

Environmental Impact

This compound breaks down quickly in the environment and poses little hazard to humans . However, it is moderately toxic to warm-water, freshwater fish and slightly toxic to cold-water fish . Studies have shown that this compound does not cause adverse health effects or increase tumor incidence in rats and mice at high doses .

Examples of this compound Products

| Product | Target | Formulation |

|---|---|---|

| Poultex 5E | Mosquitoes | |

| Altosid 4E | ||

| Altosid SR-10 |

Analyse Chemischer Reaktionen

Hydrolytic Stability

Methoprene demonstrates pH-dependent hydrolysis characteristics:

No significant dissociation occurs in neutral or alkaline aqueous environments, aligning with its classification as non-ionizable .

Photolytic Degradation

Exposure to UV light induces rapid decomposition:

| Condition | DT<sub>50</sub> | Key Findings |

|---|---|---|

| pH 7, sterilized water | 4.8 hours | Degrades under continuous Xe lamp irradiation |

| Natural sunlight | <24 hours | Produces ≥50 minor photoproducts via free radical pathways |

Photodegradation quantum yield at λ >290 nm is 1.1 , confirming high light sensitivity . Field studies show environmental concentrations rarely exceed 4 ppb due to rapid photolysis .

Thermal Behavior and Stabilization Strategies

This compound's thermal stability is enhanced through β-cyclodextrin inclusion complexes:

Thermogravimetric Analysis (TGA) Data

| Sample | Decomposition Onset | Stability Improvement |

|---|---|---|

| Pure this compound | 150°C | Baseline |

| This compound-β-CD complex | 230°C | 53% increased thermal resistance |

Molecular mechanics simulations reveal the complex is stabilized by:

-

Van der Waals interactions (-31.7 kcal/mol contribution)

-

Hydrogen bonding between this compound's carbonyl group and β-CD oxygen (2.28 Å)

Environmental Partitioning

Key physicochemical properties influencing reactivity:

Analytical Detection Methods

Validated protocols for reaction monitoring:

-

GC/MS : Quantifies degradation products in environmental matrices

-

Chiral HPLC-UV : Resolves S-methoprene from stereoisomers (CIPAC/4427 method)

-

GLC : Measures complexation efficiency (95% recovery in β-CD formulations)

This comprehensive profile demonstrates this compound's reactivity is dominated by photolytic processes, with formulation technologies like cyclodextrin complexation providing effective stabilization against thermal and hydrolytic degradation. Environmental persistence remains limited by rapid sunlight-mediated decomposition, consistent with regulatory assessments of its low bioaccumulation potential .

Eigenschaften

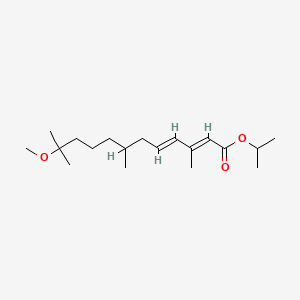

IUPAC Name |

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGXHKASABOEEW-LDRANXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032627 | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Merck Index] | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256 °C, BP: 100 °C at 0.05 mm Hg | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup). | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9261 g/mL at 20 °C | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) is an insect juvenile hormone agonist that blocks metamorphosis in some insects. Recent evidence suggests that a metabolite, methoprene acid, activates vertebrate retinoid X receptors (RXRs), and may interfere with retinoic acid-regulated developmental processes. Methoprene, methoxy-methoprene acid, and two major breakdown products were tested for their ability to interfere with retinoid-regulated pathways when using transfected cells. The CV-1 cells were transiently transfected with genes encoding RXRs and response elements attached to luciferase reporters, and retinoic acid-sensitive F9 cells were stably transfected with retinoic acid receptor (RAR)/RXR response elements attached a lacZ reporter (Sil-REM/beta-gal-NEO). Experiments confirmed that methoxy-methopreneacid acted as a ligand for RXRs and was capable of activating transcription through RAR/RXR response elements. However, neither methoprenenor the breakdown products, 7-methoxycitronellal and 7-methoxycitronellic acid, activated transcription in transfected CV-1 or F9 cells.Methoprene and methoxy-methoprene acid may interfere with the conversion of all-trans-retinol and all-trans-retinaldehyde to all-trans-retinoic acid in the F9-derived cell line. Methoprene was as effective as the retinol dehydrogenase inhibitor citral in blocking the retinol-induced transcription of RAR/RXR-regulated reporter genes, whereas methoxy-methoprene acid blocked transcription stimulated by retinaldehyde., In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage., ... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae., Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid, Pale yellow liquid (technical grade) | |

CAS No. |

40596-69-8, 36557-27-4, 52020-07-2 | |

| Record name | Methoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 10-6425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040596698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052020072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B830OJ2UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.